molecular formula C12H19N3O2S B1393697 N-(pyridin-4-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine CAS No. 1255146-94-1

N-(pyridin-4-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine

Cat. No. B1393697
CAS RN: 1255146-94-1
M. Wt: 269.37 g/mol
InChI Key: BXVDZEPKPSKWRN-UHFFFAOYSA-N
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Description

N-(pyridin-4-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine (NPMP) is a novel pyrrolidine-sulfonamide derivative with potential pharmacological applications. NPMP is synthesized through a two-step reaction involving the condensation of pyrrolidine-1-sulfonyl chloride with pyridine-4-ylmethyl amine. NPMP has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-infective agent. The mechanism of action of NPMP is still under investigation, but it is believed to involve the inhibition of multiple targets in the body such as cyclooxygenase enzymes, lipoxygenase enzymes, and protein kinase C.

Scientific Research Applications

Chemopotentiating and Hormetic Effects

N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a derivative similar in structure to the queried compound, is recognized for its chemopotentiating and hormetic effects on DNA synthesis, particularly in breast cancer cells. This compound has demonstrated a significant increase in survival rates for patients with metastatic breast cancer when used in conjunction with doxorubicin. It's noteworthy for its ability to sensitize cancer cells that express the multiple drug resistance phenotype, enhancing their susceptibility to various chemotherapeutic agents (Brandes, 2008).

Importance in Drug Discovery

The pyrrolidine ring, a component of the compound, is widely utilized in medicinal chemistry due to its versatility in exploring the pharmacophore space. This ring is essential in the design of bioactive molecules with target selectivity. The review highlights the influence of steric factors on biological activity and the structure–activity relationship (SAR) of compounds containing the pyrrolidine ring, emphasizing the stereochemistry and three-dimensional coverage due to the ring's non-planarity (Li Petri et al., 2021).

Biological Activity of Pyridine Derivatives

Pyridine derivatives, a core component of the compound , are pivotal in various fields, including medicinal and chemosensing applications. These derivatives showcase a broad spectrum of biological activities like antifungal, antibacterial, antioxidant, antiglycation, and anticancer properties. Their high affinity for ions and neutral species allows them to serve effectively as chemosensors for various species detection. This review emphasizes the synthetic routes, structural characterization, and the potential of pyridine derivatives in analytical chemistry (Abu-Taweel et al., 2022).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2-pyrrolidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c16-18(17,15-8-1-2-9-15)10-7-14-11-12-3-5-13-6-4-12/h3-6,14H,1-2,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVDZEPKPSKWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCNCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190182
Record name 4-Pyridinemethanamine, N-[2-(1-pyrrolidinylsulfonyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255146-94-1
Record name 4-Pyridinemethanamine, N-[2-(1-pyrrolidinylsulfonyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255146-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanamine, N-[2-(1-pyrrolidinylsulfonyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(pyridin-4-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine
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